molecular formula C6H10N2O B1281955 4-Ethyl-3-methylisoxazol-5-amine CAS No. 91084-67-2

4-Ethyl-3-methylisoxazol-5-amine

Cat. No.: B1281955
CAS No.: 91084-67-2
M. Wt: 126.16 g/mol
InChI Key: JBQKXIAKMNHYEI-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylisoxazol-5-amine is a heterocyclic compound with the molecular formula C6H10N2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Ethyl-3-methylisoxazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-Ethyl-4-methylisoxazol-5-amine
  • 4-Methyl-3-ethylisoxazol-5-amine

Comparison: 4-Ethyl-3-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring. This pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethyl-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQKXIAKMNHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536622
Record name 4-Ethyl-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91084-67-2
Record name 4-Ethyl-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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